molecular formula C13H10BrF2NO2S B7627585 N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide

N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B7627585
M. Wt: 362.19 g/mol
InChI Key: KVVIDYPNVNQNTM-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine, methyl, and difluorobenzenesulfonamide groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki reaction, where pyrazine carboxamides are synthesized in good yields . The reaction conditions often involve the use of palladium catalysts and aryl boronic acids to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include palladium catalysts, aryl boronic acids, and various oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions could produce oxidized forms of the compound.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes . The compound’s structure allows it to interact with target proteins, leading to the inhibition of their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide include other aryl sulfonamides and halogenated aromatic compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as an antibacterial agent and enzyme inhibitor sets it apart from other similar compounds.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2NO2S/c1-8-6-9(2-4-11(8)14)17-20(18,19)10-3-5-12(15)13(16)7-10/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVIDYPNVNQNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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